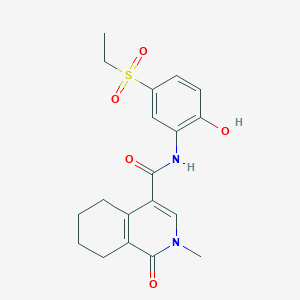
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a hydroxyphenyl group, and a tetrahydroisoquinoline core.
Preparation Methods
The synthesis of N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethylsulfonyl Group:
Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide: This compound has a similar structure but lacks the tetrahydroisoquinoline core.
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-phenoxyacetamide: This compound has a phenoxy group instead of the tetrahydroisoquinoline core.
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide: This compound has an isopropyl group and a phenoxy group, making it structurally different from the tetrahydroisoquinoline derivative.
The uniqueness of this compound lies in its tetrahydroisoquinoline core, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-27(25,26)12-8-9-17(22)16(10-12)20-18(23)15-11-21(2)19(24)14-7-5-4-6-13(14)15/h8-11,22H,3-7H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBHOGMYKZKKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CN(C(=O)C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dihydro-2H-1,5-naphthyridine-1-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B7077083.png)
![1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B7077091.png)
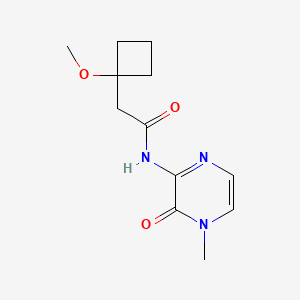
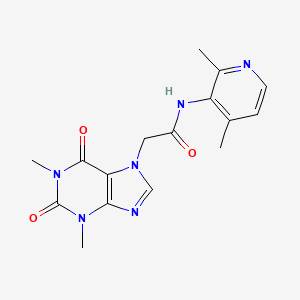
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone](/img/structure/B7077118.png)
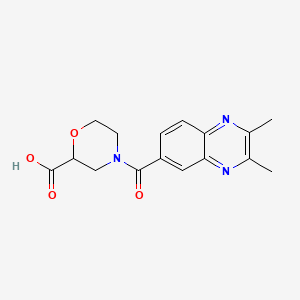
![5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B7077123.png)
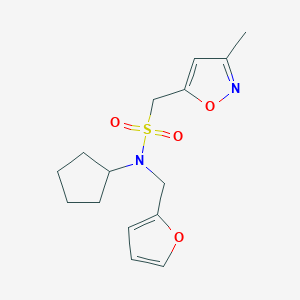
![5-[[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7077126.png)
![N-ethyl-1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]azetidine-3-carboxamide](/img/structure/B7077132.png)
![N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7077152.png)
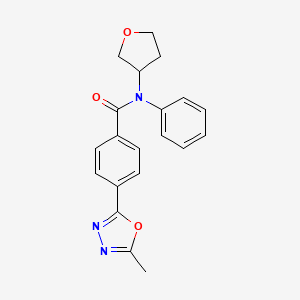
![2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7077162.png)
![1-[5-[4-(3-Methoxypropylsulfonyl)piperazine-1-carbonyl]furan-2-yl]ethanone](/img/structure/B7077168.png)
